

Application Notes and Protocols: Buchwald-Hartwig Amination with 4-Tert-butoxyaniline

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Compound of Interest

Compound Name: **4-Tert-butoxyaniline**

Cat. No.: **B1279196**

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Introduction

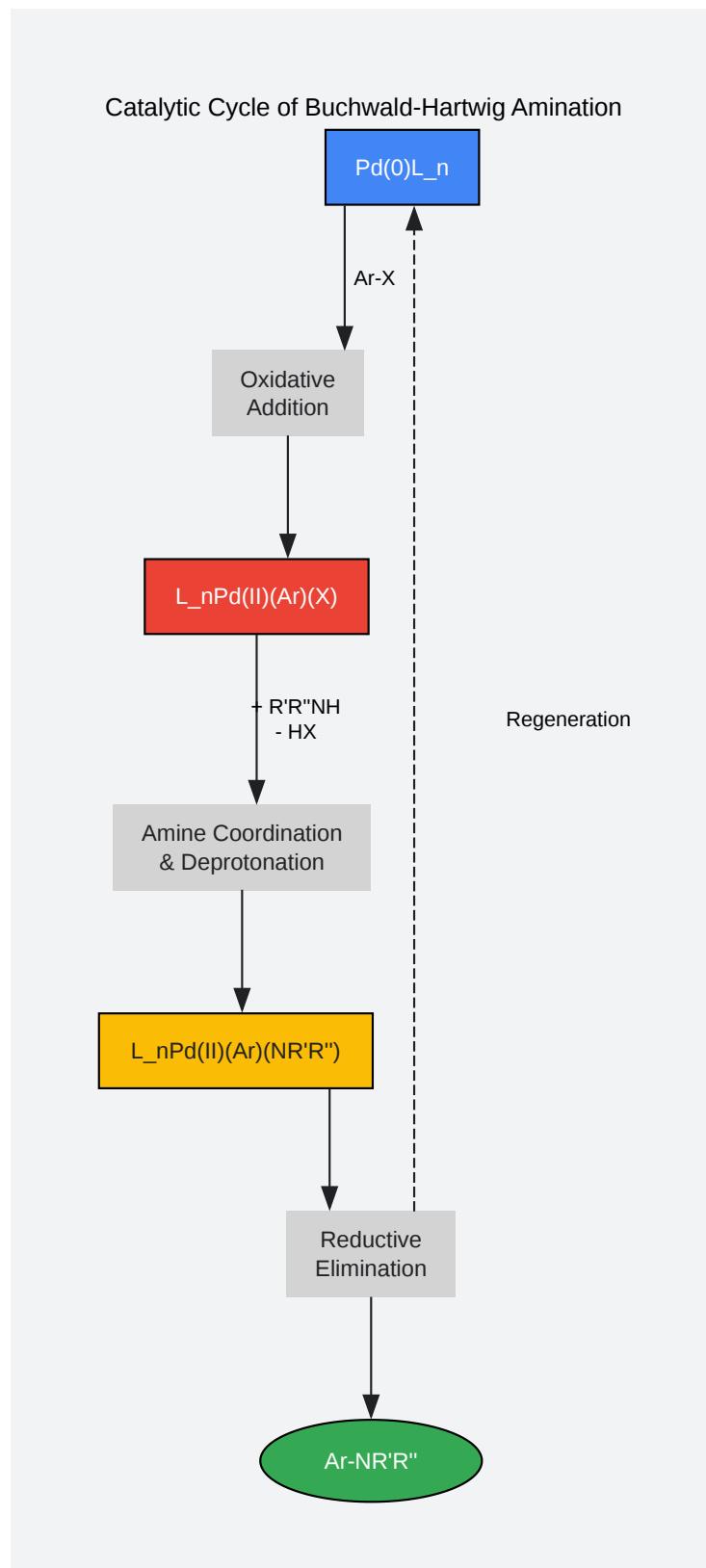
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.^{[1][2][3]} This powerful transformation allows for the coupling of an extensive range of aryl halides or pseudohalides with primary or secondary amines.^[3] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science, where arylamine moieties are prevalent.^{[2][4]}

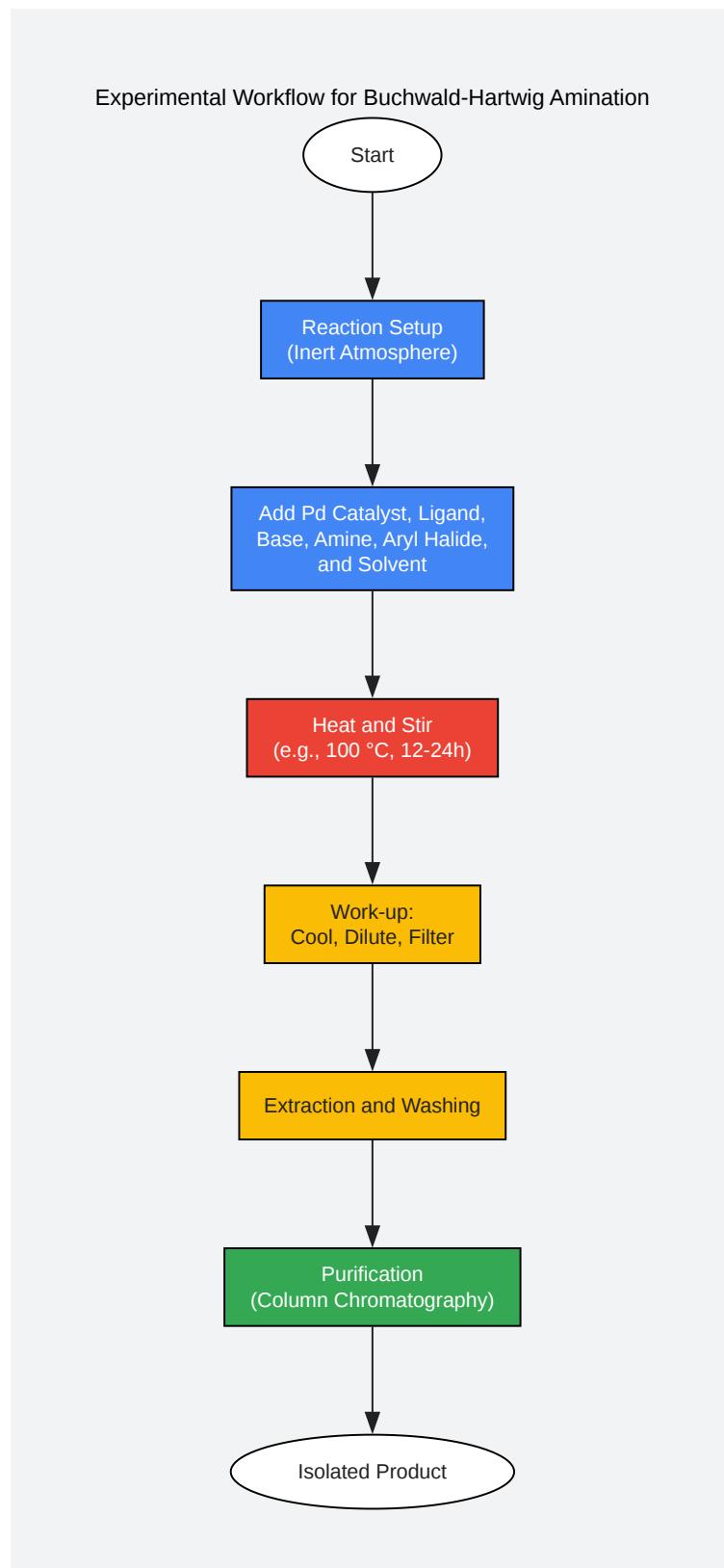
4-Tert-butoxyaniline is a valuable building block in organic synthesis. The tert-butoxy group serves as a protected phenol, which can be deprotected under acidic conditions to reveal the corresponding phenol. This functionality makes it a useful synthon for the preparation of more complex molecules, including pharmaceutical intermediates and functional materials. The Buchwald-Hartwig amination provides a direct and efficient method for the N-arylation of **4-tert-butoxyaniline**, leading to a variety of diarylamine products.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

- Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.[3][5]
- Amine Coordination and Deprotonation: The amine (in this case, **4-tert-butoxyaniline**) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[5]
- Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][5]





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